molecular formula C7H8BrNO B2735904 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one CAS No. 2361645-24-9

1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one

Cat. No.: B2735904
CAS No.: 2361645-24-9
M. Wt: 202.051
InChI Key: BNVSZICZVSPQNP-UHFFFAOYSA-N
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Description

1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one typically involves the bromination of pyrrole derivatives followed by acylation. One common method includes the reaction of 4-bromo-2-pyrrolecarboxaldehyde with propanone under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of industrial catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and the carbonyl group are likely involved in its reactivity, enabling it to form covalent bonds with biological molecules. This interaction can lead to the modulation of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

  • 1-(4-Chloro-1H-pyrrol-2-yl)propan-1-one
  • 1-(4-Fluoro-1H-pyrrol-2-yl)propan-1-one
  • 1-(4-Iodo-1H-pyrrol-2-yl)propan-1-one

Comparison: 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

1-(4-bromo-1H-pyrrol-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVSZICZVSPQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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